molecular formula C8H14O3 B1598743 1-hydroxyCycloheptanecarboxylic acid CAS No. 20920-03-0

1-hydroxyCycloheptanecarboxylic acid

Cat. No. B1598743
CAS RN: 20920-03-0
M. Wt: 158.19 g/mol
InChI Key: IVOHSGDSPNQSDJ-UHFFFAOYSA-N
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Description

1-Hydroxycycloheptanecarboxylic acid is a chemical compound with the CAS Number: 20920-03-0 . It has a molecular weight of 158.2 and its IUPAC name is 1-hydroxycycloheptanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-hydroxycycloheptanecarboxylic acid is 1S/C8H14O3/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2,(H,9,10) . This indicates that the compound has a cycloheptane ring with a carboxylic acid (-COOH) and a hydroxyl (-OH) group attached to it.


Physical And Chemical Properties Analysis

1-Hydroxycycloheptanecarboxylic acid is a powder at room temperature . Its melting point is between 76-78 degrees Celsius .

Scientific Research Applications

1. As a Chiral Building Block

1-HydroxyCycloheptanecarboxylic acid has been used as a chiral building block in the synthesis of new amino acids and peptides. For instance, it played a crucial role in the preparation of a new δ-sugar amino acid, demonstrating its potential in the development of peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

2. In Crystallography Studies

This compound has been instrumental in crystallography to understand the polymorphs of related compounds. For instance, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid, which have exactly the same lattice parameters, were studied to understand the differences in their space group and how this affects their physical properties (Kălmăn et al., 2003).

3. In Chemical Synthesis

It serves as a precursor or an intermediate in various chemical syntheses. For example, it has been used in the synthesis of molecularly imprinted polymers for isolating specific compounds from complex mixtures, demonstrating its utility in creating specialized extraction materials (Serrano et al., 2015).

4. In Biochemical Studies

1-HydroxyCycloheptanecarboxylic acid has been identified in biochemical pathways, for example, as a metabolite in plants, which highlights its role in biological systems and its potential for further study in biochemistry (Hoffman et al., 1982).

Safety And Hazards

The safety data sheet (SDS) for 1-hydroxycycloheptanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety.

properties

IUPAC Name

1-hydroxycycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHSGDSPNQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401235
Record name 1-Hydroxycycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxyCycloheptanecarboxylic acid

CAS RN

20920-03-0
Record name 1-Hydroxycycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYCYCLOHEPTANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxyCycloheptanecarboxylic acid
Reactant of Route 2
1-hydroxyCycloheptanecarboxylic acid
Reactant of Route 3
1-hydroxyCycloheptanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-hydroxyCycloheptanecarboxylic acid
Reactant of Route 5
1-hydroxyCycloheptanecarboxylic acid
Reactant of Route 6
1-hydroxyCycloheptanecarboxylic acid

Citations

For This Compound
23
Citations
J San Filippo Jr, CI Chern… - The Journal of Organic …, 1976 - ACS Publications
The reaction of «-keto,-hydroxy, and «-halo with 3 Mhc1 and subsequently extracted with three 40-ml ketones, esters, and carboxylic acids with potassium super- portions of ethyl ether. …
Number of citations: 71 pubs.acs.org
TO Murdock, KJ Klabunde - The Journal of Organic Chemistry, 1976 - ACS Publications
Active cadmium and zinc slurries were prepared by the cocondensation of the metal vapor with excess solvent at 77 K, followed by warmingto room temperature, and then allowed to …
Number of citations: 32 pubs.acs.org
G Carr, D Whittaker - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… To see if ring contraction is a viable process in carboxylic acid substrates, we dissolved 1-hydroxycycloheptanecarboxylic acid (12) in FSO,H-SO, at -70 "C, and obtained the 13C nmr …
Number of citations: 4 pubs.rsc.org
E Robles-Marín, CA Sánchez… - Revista de la Sociedad …, 2017 - scielo.org.pe
… Colourless oil (2,12 g, 8,57 mmol, 97%) from 1,40 g (8,84 mmol) of 1-hydroxycycloheptanecarboxylic acid and 3,01 g (9,57 mmol) of O-benzyl isourea 5 dissolved in 50 mL of dry THF, …
Number of citations: 3 www.scielo.org.pe
WC Bain, PD Ritchie - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
1-Anilinocyclopentanecarboxylic acid, pyrolysed in the Liquid phase (ca. 250), yields not only aniline, water, and 1-(1-hydroxycyclopentanecarbxy-anilido) cyclopentanecarboxylic …
Number of citations: 3 pubs.rsc.org
T Satoh, K Onda, K Yamakawa - The Journal of Organic …, 1991 - ACS Publications
1 Isolated purified yield after silica gel column chromatography.‘Purified by recrystallization. c3 «-Hydroxy 3/3-carboxylic acid methyl ester; for the stereochemistry of the steroid …
Number of citations: 32 pubs.acs.org
E Robles-Marín, CA Sánchez… - Revista de la Sociedad …, 2017 - redalyc.org
… Colourless oil (2,12 g, 8,57 mmol, 97%) from 1,40 g (8,84 mmol) of 1-hydroxycycloheptanecarboxylic acid and 3,01 g (9,57 mmol) of O-benzyl isourea 5 dissolved in 50 mL of dry THF, …
Number of citations: 6 www.redalyc.org
R Schobert, S Siegfried, G Gordon… - European Journal of …, 2001 - Wiley Online Library
… Allyl 1-Hydroxycycloheptanoate (2d): This compound (1.44 g, 7.29 mmol, 73%) was obtained from 1-hydroxycycloheptanecarboxylic acid (1.44 g); colourless oil; R f = 0.58 (diethyl ether/…
ME Di Ianni, AV Enrique, PH Palestro… - Journal of chemical …, 2012 - ACS Publications
… 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxamide (II) and 1-hydroxycycloheptanecarboxylic acid (VIII)were provided by Sigma Aldrich. Thioctic acid (III) was a generous gift from Bagó …
Number of citations: 15 pubs.acs.org
WC Bain - 1955 - search.proquest.com
The pyrolyses of anilino nitriles and anilino acids, derived from C4-C7 alicyclic ketones have been carried out. The C5, C6, and C7 anilino nitriles, as well as both geometric isomers of …
Number of citations: 3 search.proquest.com

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